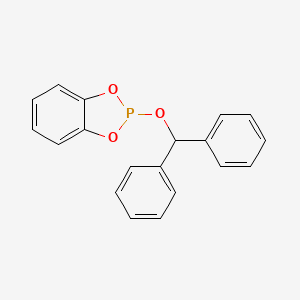![molecular formula C13H9NO B14493281 Benzo[f]quinolin-5-ol CAS No. 65690-56-4](/img/structure/B14493281.png)
Benzo[f]quinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[f]quinolin-5-ol is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of bioactivity and applications in medicinal and industrial chemistry . The compound consists of a benzene ring fused with a pyridine ring, with a hydroxyl group attached at the 5th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinolin-5-ol can be achieved through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid.
Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to promote the reaction, resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly and sustainable processes. These include solvent-free reactions, the use of recyclable catalysts, and green chemistry techniques such as ultraviolet irradiation-promoted synthesis .
化学反应分析
Types of Reactions
Benzo[f]quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Benzo[f]quinolin-5-ol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Benzo[f]quinolin-5-ol involves its interaction with molecular targets and pathways within cells. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . It can also interact with DNA and proteins, affecting their function and stability .
相似化合物的比较
Benzo[f]quinolin-5-ol is unique compared to other similar compounds due to its specific structure and functional group. Similar compounds include:
Quinoline: A simpler analog without the hydroxyl group.
Isoquinoline: An analog with the nitrogen atom in a different position.
Quinazoline: An aza derivative of quinoline.
Naphthalene: An analog with a carbon instead of the nitrogen.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
65690-56-4 |
|---|---|
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC 名称 |
benzo[f]quinolin-5-ol |
InChI |
InChI=1S/C13H9NO/c15-12-8-9-4-1-2-5-10(9)11-6-3-7-14-13(11)12/h1-8,15H |
InChI 键 |
PAANDJQFKIOOFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3=C(C(=CC2=C1)O)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


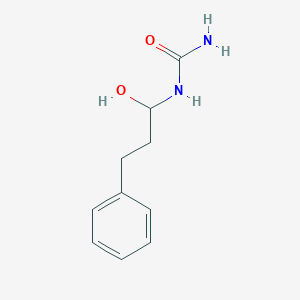
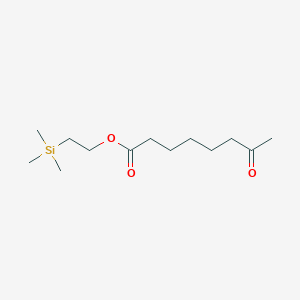
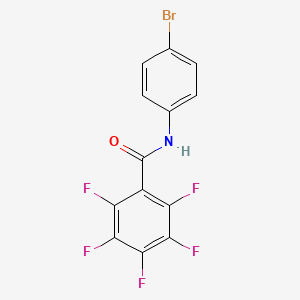
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

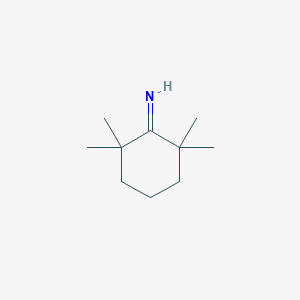
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

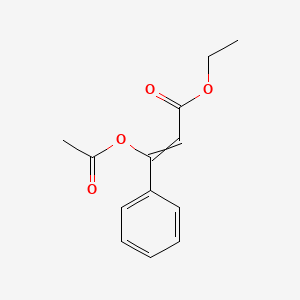
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
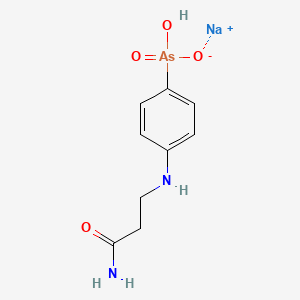
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
